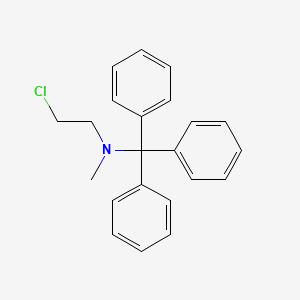
2-chloro-N-methyl-N-tritylethanamine
Cat. No. B8719934
M. Wt: 335.9 g/mol
InChI Key: BQSSIULNIXRXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05164397
Procedure details


138.95 g (1.85 mol) of 2-(methylamino)ethanol and 500 ml of dichloromethane are introduced into a 2-1 round bottom flask and gaseous hydrochloric acid is bubbled through for two 5-min periods with an interval of 30 min. The solution is partially concentrated and 145 ml (1.98 mol) of thionyl chloride are then added slowly over 1 h 30 min. The mixture is stirred at room temperature for 10 h and is then heated to 50° C. for 2 h. It is allowed to cool, the solvent is evaporated off and the residue is taken up twice with toluene, which is evaporated off. The residue is rinsed with a mixture of diethyl ether and pentane and is dried under vacuum in the presence of phosphorus pentoxide. 230.18 g of 2-chloro-N-methylethanamine hydrochloride are obtained. 46.17 g (355.1 mmol) of this are placed in a 1--1 round bottom flask placed under nitrogen and fitted with a dropping funnel, 100 g (358.7 mmol) of triphenylchloromethane and 400 ml of dichloromethane are added, and 100 ml of triethylamine are introduced slowly. Stirring is continued for 2 days, then water is added, the organic phase is separated off, is washed with water and dried over sodium sulphate and the solvent is evaporated off. The residue is purified by chromatography on a column of silica gel by eluting with a mixture of dichloromethane and cyclohexane and, after recrystallisation from cyclohexane, 79 g of compound are obtained.




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:22][Cl:23].[CH2:24]([N:26](CC)[CH2:27]C)C>O>[Cl:23][CH2:22][CH2:24][N:26]([CH3:27])[C:7]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a dropping funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by chromatography on a column of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
by eluting with a mixture of dichloromethane and cyclohexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after recrystallisation from cyclohexane, 79 g of compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCCN(C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
